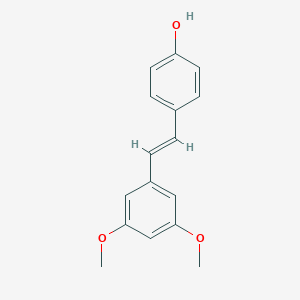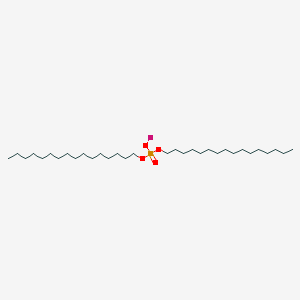
Potassium dihexadecyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium dihexadecyl phosphate (KDP) is a chemical compound that belongs to the class of phospholipids. It is widely used in scientific research due to its unique properties and functions. KDP is synthesized through a chemical process, and its synthesis method has been extensively studied.
Mecanismo De Acción
Potassium dihexadecyl phosphate acts as a surfactant and stabilizes the lipid bilayer of cell membranes. It has a polar head and a nonpolar tail, which allows it to interact with both hydrophilic and hydrophobic regions of the lipid bilayer. Potassium dihexadecyl phosphate also forms hydrogen bonds with water molecules, which helps to stabilize the lipid bilayer. The mechanism of action of Potassium dihexadecyl phosphate has been studied extensively, and it is known to play a crucial role in the stability and function of cell membranes.
Efectos Bioquímicos Y Fisiológicos
Potassium dihexadecyl phosphate has various biochemical and physiological effects. It stabilizes the lipid bilayer of cell membranes, which is essential for maintaining the integrity and function of cells. Potassium dihexadecyl phosphate also plays a role in lipid metabolism and lipid signaling pathways. It has been shown to regulate the activity of enzymes involved in lipid metabolism and to modulate the activity of lipid signaling pathways. Potassium dihexadecyl phosphate has also been shown to have antioxidant properties, which may have implications for the prevention and treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Potassium dihexadecyl phosphate has several advantages for lab experiments. It is a stable and well-characterized compound, which makes it easy to work with. It is also readily available and relatively inexpensive. However, Potassium dihexadecyl phosphate has some limitations for lab experiments. It is not soluble in water, which can make it difficult to work with in aqueous solutions. It also has a tendency to form aggregates, which can affect its properties and functions.
Direcciones Futuras
There are several future directions for the study of Potassium dihexadecyl phosphate. One area of research is the development of new synthesis methods to improve the yield and purity of the compound. Another area of research is the study of the role of Potassium dihexadecyl phosphate in lipid signaling pathways and its potential as a therapeutic target for lipid-related diseases. Additionally, the use of Potassium dihexadecyl phosphate as a surfactant in the preparation of liposomes for drug delivery is an area of active research. Finally, the study of the interactions between Potassium dihexadecyl phosphate and proteins and other molecules in the lipid bilayer is an area of research that holds promise for understanding the structure and function of cell membranes.
Métodos De Síntesis
Potassium dihexadecyl phosphate can be synthesized through a chemical reaction between hexadecyl alcohol and phosphoric acid. The reaction takes place in the presence of potassium hydroxide, which acts as a catalyst. The product of this reaction is Potassium dihexadecyl phosphate, which is a white, crystalline powder. The synthesis method of Potassium dihexadecyl phosphate has been studied extensively, and various modifications have been made to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
Potassium dihexadecyl phosphate has various scientific research applications. It is commonly used as a surfactant in the preparation of liposomes, which are used for drug delivery. Potassium dihexadecyl phosphate is also used as a model phospholipid in the study of membrane biophysics. It has been used to investigate the structure and function of cell membranes and their interactions with proteins and other molecules. Potassium dihexadecyl phosphate has also been used in the study of lipid metabolism and lipid signaling pathways.
Propiedades
Número CAS |
17026-47-0 |
|---|---|
Nombre del producto |
Potassium dihexadecyl phosphate |
Fórmula molecular |
C32H66KO4P |
Peso molecular |
584.9 g/mol |
Nombre IUPAC |
potassium;dihexadecyl phosphate |
InChI |
InChI=1S/C32H67O4P.K/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-37(33,34)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h3-32H2,1-2H3,(H,33,34);/q;+1/p-1 |
Clave InChI |
INJCIHHCTBEDST-UHFFFAOYSA-M |
SMILES isomérico |
CCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCCCC.[K+] |
SMILES |
CCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCCCC.[K+] |
SMILES canónico |
CCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCCCC.[K+] |
Otros números CAS |
17026-47-0 |
Pictogramas |
Corrosive; Irritant |
Números CAS relacionados |
2197-63-9 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



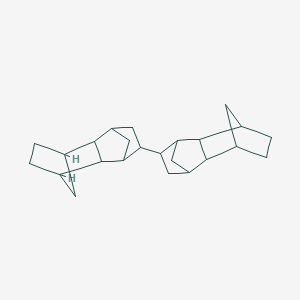
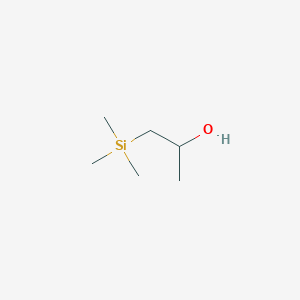

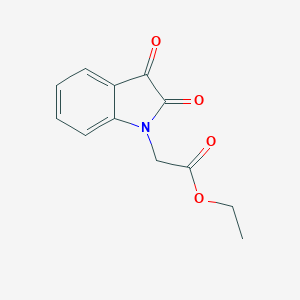
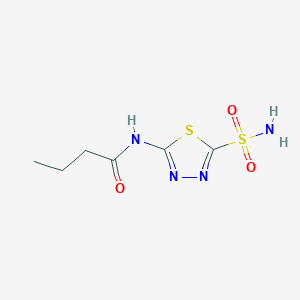
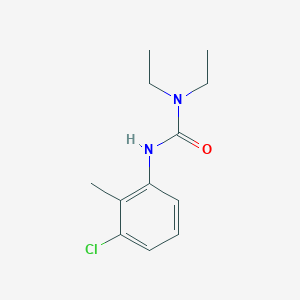
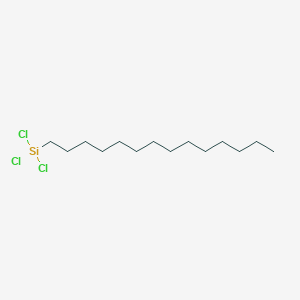
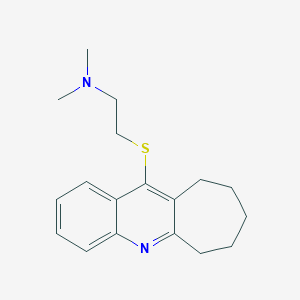
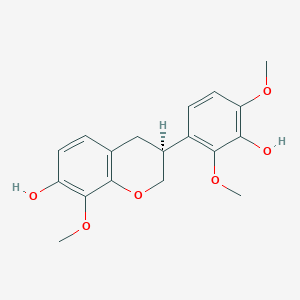
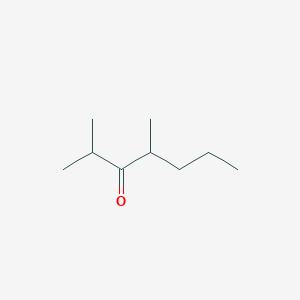
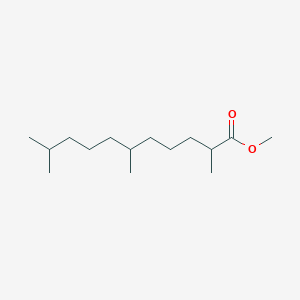
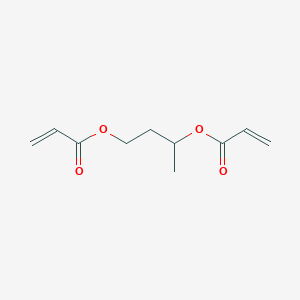
![1,2-Ethanediamine, N,N'-diethyl-N-[2-(ethylamino)ethyl]-](/img/structure/B91287.png)
